BenchChemオンラインストアへようこそ!

6-amino-3-benzylquinazolin-4(3H)-one

Medicinal Chemistry Building Block Derivatization Handle

6-Amino-3-benzylquinazolin-4(3H)-one (CAS 591755-14-5) is a disubstituted quinazolin-4(3H)-one heterocycle bearing an electron-donating primary amino group at C6 and a hydrophobic benzyl substituent at N3. Its molecular formula is C15H13N3O (MW 251.28 g/mol), with a reported melting point of 168–174 °C, a predicted boiling point of 502.6 ± 60.0 °C, a predicted density of 1.26–1.30 g/cm³, a predicted pKa of 4.28 ± 0.20, and an estimated LogP of 2.61.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 591755-14-5
Cat. No. B2598309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-benzylquinazolin-4(3H)-one
CAS591755-14-5
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C15H13N3O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9,16H2
InChIKeyDOKQVPCDBUOOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-3-benzylquinazolin-4(3H)-one (CAS 591755-14-5): Baseline Identity for Procurement and Selection


6-Amino-3-benzylquinazolin-4(3H)-one (CAS 591755-14-5) is a disubstituted quinazolin-4(3H)-one heterocycle bearing an electron-donating primary amino group at C6 and a hydrophobic benzyl substituent at N3 . Its molecular formula is C15H13N3O (MW 251.28 g/mol), with a reported melting point of 168–174 °C, a predicted boiling point of 502.6 ± 60.0 °C, a predicted density of 1.26–1.30 g/cm³, a predicted pKa of 4.28 ± 0.20, and an estimated LogP of 2.61 . The compound belongs to the broader quinazolinone family, a privileged scaffold in medicinal chemistry with validated activities across antihypertensive, anticancer, anti-inflammatory, and antimicrobial indications [1]. The simultaneous presence of the 6-NH2 and N3-Bn groups makes this compound structurally distinct from both simpler 6-aminoquinazolinones and unsubstituted 3-benzylquinazolinones, a structural feature that directly governs its utility as a derivatizable building block and synthetic intermediate.

Why 6-Amino-3-benzylquinazolin-4(3H)-one Cannot Be Replaced by In-Class Analogs: Structural Irreducibility


In-class quinazolin-4(3H)-ones are not freely interchangeable because the two substituents on the target compound—the 6-amino group and the N3-benzyl group—confer orthogonal and non-redundant functionality. Removal of the N3-benzyl group yields 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6), which loses the hydrophobic aryl anchor motif demonstrated to be critical for biological target engagement in 3-benzylquinazolin-4(3H)-one vasodilatory and antitumor series [1][2]. Conversely, removal of the 6-amino group yields 3-benzylquinazolin-4(3H)-one (CAS 5388-11-4), which eliminates the sole reactive nucleophilic handle required for downstream derivatization via acylation, sulfonylation, reductive amination, or Schiff base formation . The 6-nitro precursor (CAS 591755-12-3) retains the benzyl group but requires an additional reduction step to access the amino functionality, adding synthetic cost and complexity. Because the target compound is uniquely positioned as a dual-handle building block, generic substitution with any single-feature analog forfeits either synthetic versatility or pharmacophoric completeness.

Quantitative Differentiation Evidence for 6-Amino-3-benzylquinazolin-4(3H)-one Against Closest Analogs


Structural Differentiation: Dual Reactive Handles (6-NH2 + N3-Bn) vs. Des-Benzyl Analog 6-Aminoquinazolin-4(3H)-one

6-Amino-3-benzylquinazolin-4(3H)-one possesses two chemically distinct functionalization sites—the nucleophilic 6-NH2 group and the hydrophobic N3-benzyl group—whereas its des-benzyl analog, 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6), bears only the 6-NH2 group with an unsubstituted N3 position. The N3-benzyl group contributes an additional 90.12 Da in molecular weight (251.28 vs. 161.16 g/mol) and adds approximately 1.0 unit to the predicted LogP (2.61 vs. an estimated ~1.6 for the des-benzyl analog) . This hydrophobic increment is consistent with the benzyl group's role as a critical pharmacophoric element in 3-benzylquinazolin-4(3H)-one series showing vasodilatory activity (compounds 2a and 2c produced significant reductions in diastolic and systolic blood pressure in SHR at 4.0 mg/kg p.o.) [1].

Medicinal Chemistry Building Block Derivatization Handle

Structural Differentiation: Nucleophilic 6-Amino Handle vs. Des-Amino Analog 3-Benzylquinazolin-4(3H)-one

The 6-amino group on the target compound provides a primary aromatic amine (NH2) reactive handle absent in 3-benzylquinazolin-4(3H)-one (CAS 5388-11-4). This amino group enables several well-established derivatization chemistries—acylation with acid chlorides/anhydrides, sulfonylation with sulfonyl chlorides, diazotization followed by Sandmeyer-type displacement, and Schiff base condensation with aldehydes—that are entirely inaccessible with the 6-unsubstituted analog . The molecular weight difference is 15.01 Da (251.28 vs. 236.27 g/mol) , which reflects the mass of the NH group replacing H at C6. The 6-nitro precursor (CAS 591755-12-3, MW 281.27 g/mol) can be reduced to the target compound in a single step using SnCl2/EtOH or catalytic hydrogenation, but purchasing the pre-reduced amino compound eliminates one synthetic transformation and avoids handling of nitro-containing intermediates .

Synthetic Chemistry Derivatization Medicinal Chemistry

Physicochemical Differentiation: Melting Point, Density, and Boiling Point vs. Des-Benzyl Analog

Measured and predicted physicochemical properties of 6-amino-3-benzylquinazolin-4(3H)-one diverge substantially from those of its des-benzyl analog, 6-aminoquinazolin-4(3H)-one, with implications for laboratory handling and purification. The target compound melts at 168–174 °C , whereas the des-benzyl analog melts at 303 °C (in water solvate) , a difference of approximately −129 to −135 °C. The predicted density of the target compound is 1.26–1.30 g/cm³ vs. 1.49–1.50 g/cm³ for the des-benzyl analog (Δ ≈ −0.23 g/cm³) . The predicted boiling point of the target compound is 502.6 ± 60.0 °C vs. 421.1–485.4 °C for the des-benzyl analog (Δ ≈ +17 to +81 °C) . The estimated aqueous solubility of the target compound is 969.3 mg/L at 25 °C (log Kow = 1.62) .

Physicochemical Properties Handling Formulation

Documented Synthetic Intermediate Utility: Upstream Raw Material for Complex Quinazolinone Derivatives

6-Amino-3-benzylquinazolin-4(3H)-one is explicitly documented as an upstream raw material for at least one higher-complexity quinazolinone derivative: 3-benzyl-5-bromo-6-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)quinazolin-4(3H)-one (CAS 591755-22-5, MW ~462.75 Da) . This downstream compound incorporates the 6-amino group into a dithiazolylideneamino moiety via condensation chemistry, demonstrating a concrete synthetic pathway that depends on the presence of the primary amino handle. No analogous downstream product has been documented from the des-amino analog (3-benzylquinazolin-4(3H)-one, CAS 5388-11-4) or from the des-benzyl analog (6-aminoquinazolin-4(3H)-one, CAS 17329-31-6) in the same synthetic context.

Synthetic Intermediate Downstream Derivatization Supply Chain

Class-Level Scaffold Validation: 3-Benzylquinazolin-4(3H)-one Core as a Privileged Pharmacophore in Vasodilatory and Antitumor Programs

Although direct biological data for 6-amino-3-benzylquinazolin-4(3H)-one itself are not available in the peer-reviewed primary literature, the 3-benzylquinazolin-4(3H)-one scaffold into which this compound embeds has been independently validated in at least two therapeutic areas. In a vasodilatory program, compounds 2a and 2c from the Zuo et al. series (substituted 3-benzylquinazolin-4(3H)-ones) produced potent, sustained antihypertensive effects: compound 2c reduced both diastolic and systolic blood pressure in spontaneously hypertensive rats (SHR) in a dose-dependent manner, maintaining the effect for 6 hours at a 4.0 mg/kg oral dose [1]. In an antitumor study, a series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated in vitro growth inhibition with GI50 values of 10.47, 7.24, and 14.12 µM against tested cancer cell lines, with compounds 7 and 8 showing binding modes comparable to erlotinib in the EGFR-TK ATP binding pocket [2]. These class-level data confirm that the 3-benzylquinazolin-4(3H)-one core is a biologically competent scaffold; the target compound, bearing the additional 6-amino derivatization handle, is positioned to extend these validated SAR series through C6 elaboration.

Scaffold Validation Vasodilation Antitumor Drug Discovery

Evidence-Backed Application Scenarios for 6-Amino-3-benzylquinazolin-4(3H)-one in Research and Industrial Settings


Medicinal Chemistry Derivatization Platform: C6-Elaborated Libraries on a Validated 3-Benzylquinazolin-4(3H)-one Scaffold

The 6-amino group provides a nucleophilic handle for generating amide, sulfonamide, urea, and Schiff base libraries via well-precedented chemistries, while the N3-benzyl group anchors the molecule to the biologically validated 3-benzylquinazolin-4(3H)-one pharmacophore. This dual-handle architecture supports parallel medicinal chemistry efforts in which the benzyl group is held constant as the affinity-conferring element while the C6 position is diversified to explore SAR. The class-level validation of the scaffold in vasodilatory and antitumor programs [1][2] establishes biological starting points for such libraries, as detailed in Evidence Item 5 of Section 3.

Synthetic Intermediate for Complex Quinazolinone-Derived Bioactive Molecules

As documented in the Molaid supplier database, 6-amino-3-benzylquinazolin-4(3H)-one serves as an upstream raw material for 3-benzyl-5-bromo-6-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)quinazolin-4(3H)-one (CAS 591755-22-5) . This demonstrates a validated supply-chain pathway wherein the 6-amino group participates in condensation with electrophilic dithiazole reagents. Procurement of this compound specifically—rather than the des-amino or nitro analogs—is required to execute this and similar synthetic routes without additional protection/deprotection or redox manipulation steps (see Evidence Item 4, Section 3).

Scaffold-Hopping Entry Point for Antihypertensive and Cardiovascular Drug Discovery Programs

The 3-benzylquinazolin-4(3H)-one scaffold was discovered as a novel antihypertensive chemotype through scaffold hopping, with compound 2c producing a sustained blood-pressure-lowering effect for 6 hours at 4.0 mg/kg p.o. in SHR [1]. The target compound, bearing an additional 6-NH2 group, offers a synthetically accessible entry point for introducing C6 substituents aimed at improving potency, solubility, or metabolic stability relative to the published 2a/2c leads. This scenario is directly supported by the vasodilatory SAR in Evidence Item 5, Section 3.

Combinatorial Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The combination of a primary aromatic amine at C6 and an unsubstituted benzyl moiety at N3 provides two orthogonal conjugation handles compatible with DNA-encoded library (DEL) construction and on-DNA chemistry. The 6-NH2 group is suitable for acylation and sulfonylation under aqueous conditions compatible with DNA integrity, while the N3-benzyl group can undergo hydrogenolysis to reveal a free NH for subsequent alkylation. The lower melting point (168–174 °C) and moderate predicted aqueous solubility (969.3 mg/L) of the target compound relative to the des-benzyl analog (mp 303 °C) facilitate handling in automated library synthesis platforms (see Evidence Item 3, Section 3).

Quote Request

Request a Quote for 6-amino-3-benzylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.